2,2-Diiodobutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

29443-50-3 |

|---|---|

Molecular Formula |

C4H8I2 |

Molecular Weight |

309.92 g/mol |

IUPAC Name |

2,2-diiodobutane |

InChI |

InChI=1S/C4H8I2/c1-3-4(2,5)6/h3H2,1-2H3 |

InChI Key |

LGXRSMGEDJRTSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(I)I |

Origin of Product |

United States |

Foundational & Exploratory

2,2-Diiodobutane: A Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and reactivity of 2,2-diiodobutane, a geminal diiodide of significant interest in organic synthesis. This document outlines its known chemical and physical characteristics, explores its reactivity in key organic transformations, and presents a generalized protocol for its synthesis, serving as a valuable resource for professionals in research and development.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 29443-50-3 | [1][2] |

| Molecular Formula | C₄H₈I₂ | [1][2] |

| Molecular Weight | 309.92 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC(C)(I)I | [2] |

| InChI Key | LGXRSMGEDJRTSC-UHFFFAOYSA-N | [3] |

| Physical State | Assumed to be a liquid at room temperature | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be insoluble in water |

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of two iodine atoms on a single, sterically hindered secondary carbon. The carbon-iodine bonds are relatively weak, making them excellent leaving groups and susceptible to homolytic cleavage.[3] This allows this compound to participate in a variety of transformations, including nucleophilic substitution, elimination, and radical reactions.

Nucleophilic Substitution and Elimination

This compound can undergo nucleophilic substitution reactions, with competition between Sₙ1 and Sₙ2 pathways possible.[3] However, due to the sterically hindered nature of the secondary carbon and the presence of two good leaving groups, elimination reactions are often the predominant pathway.[3]

Radical Reactions

The weak C-I bonds in this compound make it a useful precursor for generating radical intermediates.[3] Homolytic cleavage, induced by radical initiators or photolysis, can form a but-2-yl radical. This radical can then undergo further transformations, such as a 1,2-migration of the remaining iodine atom to form a more stable radical intermediate, or participate in intermolecular reactions like addition to alkenes and alkynes.[3]

Generation of Criegee Intermediates

A significant application of this compound is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO).[3] Criegee intermediates are key transient species in the atmospheric ozonolysis of alkenes. In a laboratory setting, photolysis of a gas mixture containing this compound and oxygen allows for the formation and subsequent study of these important atmospheric species.[3]

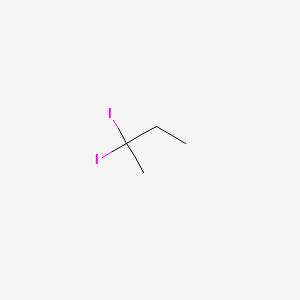

The logical workflow for the generation of the Criegee intermediate from this compound is depicted below.

Caption: Generation of a Criegee Intermediate from this compound.

Experimental Protocols

Generalized Synthesis of this compound from 2-Butanone

The synthesis of this compound can be conceptually approached through the direct iodination of 2-butanone. This transformation would likely involve the use of an iodinating agent in the presence of a catalyst or promoter. An alternative modern approach is electrosynthesis, where an electric current is used to generate a reactive iodinating species in situ from a source of iodide ions.

The logical workflow for a potential synthesis is outlined below.

Caption: Generalized workflow for the synthesis of this compound.

Disclaimer: This is a generalized protocol. The specific reagents, reaction conditions (temperature, time), and purification methods would need to be determined through experimental investigation and a thorough review of related literature for the iodination of ketones.

Safety Information

This compound is classified as a combustible liquid and is harmful if swallowed.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be worn when handling this compound, and all work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physical Properties of 2,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diiodobutane is a geminal diiodoalkane, a class of organoiodine compounds characterized by two iodine atoms attached to the same carbon atom. Its chemical formula is C₄H₈I₂ and it has a molecular weight of 309.92 g/mol .[1][2] This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-iodine bonds, which are susceptible to nucleophilic substitution and elimination reactions. Understanding the physical properties of this compound is crucial for its effective use in designing synthetic routes, optimizing reaction conditions, and ensuring safe handling and storage. This guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway.

Physical Properties of this compound

Quantitative data on the physical properties of this compound are not extensively reported in the literature, with many available databases providing computed rather than experimental values. The data presented below is a compilation of available information.

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂ | [1][2] |

| Molecular Weight | 309.92 g/mol | [1][2] |

| CAS Number | 29443-50-3 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and dimethylformamide (DMF).[3] Insoluble in water. | |

| XLogP3-AA (Predicted) | 3.5 | [2] |

Experimental Protocols

Synthesis of this compound via the Finkelstein Reaction

The Finkelstein reaction is a well-established method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides.[3][4][5][6] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone solvent.[4][6]

Materials:

-

2,2-Dichlorobutane (B1583581) (or 2,2-Dibromobutane)

-

Sodium iodide (NaI)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a dry round-bottom flask, dissolve 2,2-dichlorobutane (1.0 equivalent) in anhydrous acetone.

-

Add an excess of sodium iodide (approximately 2.5-3.0 equivalents) to the solution.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaCl).

-

Continue refluxing for 24-48 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the precipitated sodium chloride by vacuum filtration and wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and remove the acetone using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent such as diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with an equal volume of water, followed by a wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any remaining iodine, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic layer using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

Sample Preparation:

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[7]

-

Transfer the solution to an NMR tube.

¹H NMR Spectroscopy (Predicted):

-

The spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) of the ethyl group.

-

A quartet corresponding to the methylene (B1212753) protons (CH₂) of the ethyl group.

-

A singlet for the methyl protons adjacent to the di-iodinated carbon.

¹³C NMR Spectroscopy (Predicted):

-

The spectrum will show distinct signals for each of the four carbon atoms in different chemical environments. The carbon atom bearing the two iodine atoms will be significantly downfield due to the deshielding effect of the electronegative iodine atoms.

Data Acquisition Parameters (General):

-

Spectrometer: 400 MHz or higher.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse.

-

Number of scans: ≥1024 (depending on concentration).

-

Relaxation delay: 2-5 seconds.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for separating and identifying volatile organic compounds.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent like hexane (B92381) or dichloromethane.

GC-MS Parameters (General for Halogenated Alkanes):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless, operated in split mode with a high split ratio (e.g., 100:1).[8]

-

Injector Temperature: 250-280 °C.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold.[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]

-

-

Mass Spectrometer (MS):

Expected Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of iodine atoms and alkyl groups. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will simplify the interpretation of the mass spectrum compared to chlorinated or brominated compounds.

Synthesis Workflow of this compound

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 1H proton nmr spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis of 2,2-Diiodobutane from Butanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-diiodobutane, a geminal diiodide, starting from the readily available precursor, butanone. Direct conversion of butanone to this compound is challenging due to the propensity of methyl ketones to undergo the haloform reaction under basic iodination conditions, which leads to carbon-carbon bond cleavage. Therefore, this guide focuses on a robust and well-documented two-step synthetic pathway involving the formation of a hydrazone intermediate, followed by iodination. This method, adapted from the principles of the Barton vinyl iodide synthesis, offers a reliable route to the desired gem-diiodide.

Overview of the Synthetic Strategy

The synthesis of this compound from butanone is achieved through a two-step sequence:

-

Formation of Butanone Hydrazone: Butanone is first converted to a stable hydrazone derivative, typically a tosylhydrazone, by reaction with tosylhydrazine. This step serves to protect the carbonyl group from the basic conditions of the subsequent iodination and to activate the carbon atom for the desired transformation.

-

Iodination of Butanone Hydrazone: The prepared butanone hydrazone is then treated with iodine in the presence of a non-nucleophilic base. This reaction proceeds through a diazo intermediate and a subsequent iodocarbonium ion, which upon reaction with an iodide ion, yields the target this compound.

This overall strategy is depicted in the workflow diagram below.

An In-depth Technical Guide to Key Chemical Compounds in Drug Discovery and Synthesis

Disclaimer: The initial query for CAS number 29443-50-3 identifies the compound 2,2-diiodobutane . However, the request for an in-depth technical guide for drug development professionals, including details on signaling pathways, suggests a likely interest in a biologically active molecule. A common compound of high relevance in this field is 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (B1681247) , a derivative of thalidomide (B1683933) used in targeted protein degradation. This guide will first detail the properties of the compound correctly identified by the provided CAS number and then provide a comprehensive overview of the likely intended compound of interest.

Part 1: this compound (CAS: 29443-50-3)

This compound is a halogenated organic compound primarily utilized as a reactant and intermediate in organic synthesis.[1][2] Its main application lies in the generation of reactive intermediates for further chemical transformations.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29443-50-3 | [2][3] |

| Molecular Formula | C4H8I2 | [2] |

| Molecular Weight | 309.92 g/mol | [2] |

| IUPAC Name | This compound | [4] |

| SMILES | CCC(C)(I)I | [4] |

| InChI Key | LGXRSMGEDJRTSC-UHFFFAOYSA-N | [4] |

Applications in Organic Synthesis

The primary role of this compound in research is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (MECI), CH3CH2C(CH3)OO.[1] Criegee intermediates are crucial transient species in the atmospheric ozonolysis of alkenes.[1] Additionally, as a geminal diiodide, it is a valuable intermediate in various synthetic reactions, including elimination reactions to form haloalkenes and in the generation of carbenoid species.[1]

Safety and Handling

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment, are required when handling this compound.

Part 2: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluoro-thalidomide)

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione , also known as 4-Fluoro-thalidomide, is a synthetic chemical compound and a fluorinated analog of thalidomide. Its significance in drug discovery stems from its function as a ligand for the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[5] This property makes it a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of 4-Fluoro-thalidomide

| Property | Value | Reference |

| CAS Number | 835616-60-9 | [5][6] |

| Molecular Formula | C13H9FN2O4 | [6] |

| Molecular Weight | 276.22 g/mol | [6] |

| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | |

| Synonyms | 4-Fluoro-thalidomide, Thalidomide 4-fluoride | [5] |

| Purity | >98% | [7] |

| Appearance | White to light yellow powder/crystal | [7] |

| Storage | 2-8°C, sealed in a dry environment | [6] |

Mechanism of Action and Biological Activity

This compound functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase.[5] In the context of PROTACs, it serves as the E3 ligase-recruiting moiety. A PROTAC is a heterobifunctional molecule with a ligand for an E3 ligase on one end and a ligand for a target protein on the other, connected by a linker. By binding to both the target protein and CRBN, the PROTAC brings the target protein into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Some sources also indicate that 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione can inhibit NF-κB activation in vitro and may have anti-inflammatory and anti-cancer therapeutic potential.[6]

Signaling Pathway in Targeted Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand to induce the degradation of a target protein.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione:

A general synthetic route involves the condensation of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride.[5]

-

Reactants:

-

4-fluoroisobenzofuran-l,3-dione (1 equivalent)

-

3-aminopiperidine-2,6-dione hydrogen chloride (1 equivalent)

-

Sodium acetate (B1210297) (NaOAc) (1 equivalent)

-

-

Solvent: Acetic acid (HOAc)

-

Procedure:

-

A mixture of the reactants in acetic acid is stirred at 135 °C overnight.

-

The reaction mixture is then cooled and concentrated under vacuum.

-

The resulting residue is suspended in water and stirred at room temperature for several hours.

-

The solid product is collected by filtration and dried under vacuum to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[5]

-

General Workflow for a PROTAC Experiment:

The following diagram outlines a typical experimental workflow to evaluate the efficacy of a PROTAC that incorporates a CRBN ligand like 4-fluoro-thalidomide.

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Applications in Drug Development

2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione is a crucial intermediate for the synthesis of PROTACs.[5] These PROTACs are being investigated for the treatment of a wide range of diseases, including cancer and inflammatory disorders, by targeting and degrading disease-causing proteins. The fluoro-functional group can also serve as a handle for conjugation to a linker for the development of new PROTAC molecules.

References

- 1. This compound | 29443-50-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | CAS#:29443-50-3 | Chemsrc [chemsrc.com]

- 4. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 [chemicalbook.com]

- 6. 2-(2,6-Dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 | FD163674 [biosynth.com]

- 7. 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione | 835616-60-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Stability and Decomposition of Gem-Diiodides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of Stability

The stability of gem-diiodides is governed by a confluence of steric and electronic factors. The large atomic radius of iodine can lead to significant steric strain, particularly in hindered structures. Electronically, the carbon-iodine (C-I) bond is relatively weak and susceptible to both homolytic and heterolytic cleavage. The presence of adjacent electron-withdrawing or donating groups can significantly influence the stability of the C-I bonds and the propensity of the molecule to undergo decomposition.

Decomposition of gem-diiodides is often observed as a competing side reaction during their synthesis. For instance, in the alkylation of diiodomethane (B129776), the use of strong bases can promote the elimination of hydrogen iodide (HI) from the newly formed gem-diiodide. Similarly, certain substrates, such as those containing methyl esters or β-aryl iodides, have been observed to lead to decomposition during synthesis, presumably through nucleophilic attack at the carbonyl or elimination from the starting iodide, respectively[1].

Decomposition Pathways

The primary decomposition pathway for gem-diiodides is through the elimination of hydrogen iodide (HI). This process can proceed through various mechanisms depending on the reaction conditions.

Base-Catalyzed Elimination

In the presence of a base, gem-diiodides can undergo a dehydrohalogenation reaction to form a vinyl iodide, which can then undergo a second elimination to yield an alkyne. This transformation typically follows an E2 (bimolecular elimination) mechanism.

Thermal and Photochemical Decomposition

While less documented for gem-diiodides specifically, organoiodides, in general, are susceptible to thermal and photochemical decomposition. These processes often involve the homolytic cleavage of the C-I bond to generate radical intermediates. The relatively low bond dissociation energy of the C-I bond facilitates this pathway.

Quantitative Data on Stability

Quantitative data on the stability of gem-diiodides is scarce in the literature. However, we can infer trends from related compounds and computational studies.

| Parameter | Compound Class | Typical Values | Notes |

| C-I Bond Dissociation Energy | Mono-iodoalkanes | ~210-230 kJ/mol | The second C-I bond in a gem-diiodide is expected to be weaker. |

| Decomposition Temperature | General Organoiodides | Varies widely | Highly dependent on structure and impurities. |

| Elimination Rate | Benzyl gem-diiodides | Qualitative observation of increased elimination with stronger bases (e.g., NaHMDS vs. LiHMDS)[1] | - |

Note: The table above provides estimated values and qualitative trends due to the limited availability of specific data for gem-diiodides.

Experimental Protocols

Synthesis of Functionalized Gem-Diiodoalkanes

An improved and reliable method for the synthesis of gem-diiodoalkanes involves the alkylation of diiodomethane. This procedure demonstrates good functional group tolerance[1][2].

General Procedure:

-

A solution of diiodomethane (5.0 equiv.) in anhydrous THF is added dropwise to a solution of sodium hexamethyldisilazide (NaHMDS) (5.0 equiv.) in a mixture of THF and ether at -78 °C.

-

After stirring for 20 minutes, a solution of the alkyl iodide substrate (1.0 equiv.) in THF is added dropwise.

-

The reaction mixture is allowed to warm slowly to room temperature over 16 hours in the dark.

-

The reaction is quenched with water, and the product is extracted with dichloromethane.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude gem-diiodide.

Monitoring Decomposition by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the decomposition of gem-diiodides in solution.

Methodology:

-

A solution of the purified gem-diiodide is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

An internal standard with a known concentration and a resonance that does not overlap with the analyte signals is added.

-

An initial ¹H NMR spectrum is acquired to serve as the time-zero reference. The characteristic signal for the CH-I₂ proton of the gem-diiodide can be used for quantification.

-

The sample is then subjected to the desired decomposition conditions (e.g., elevated temperature, exposure to light, addition of a base).

-

¹H NMR spectra are acquired at regular intervals.

-

The disappearance of the gem-diiodide signal and the appearance of signals corresponding to decomposition products (e.g., vinyl iodide, alkyne) are integrated relative to the internal standard to determine the rate of decomposition.

Analysis of Decomposition Products by Mass Spectrometry

Mass spectrometry can be used to identify the products of gem-diiodide decomposition and to gain insight into fragmentation pathways, which can sometimes mirror decomposition processes.

Protocol:

-

A sample of the gem-diiodide or the mixture resulting from a decomposition experiment is introduced into the mass spectrometer.

-

For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is ideal for separating the components of the mixture before they enter the ion source.

-

Electron ionization (EI) is a common method for generating ions, which then fragment.

-

The resulting mass spectrum will show the molecular ion of the gem-diiodide (if stable enough) and various fragment ions.

-

Analysis of the fragmentation pattern can help identify the structures of the decomposition products. Common fragments may include the loss of one or two iodine atoms, and the loss of HI.

Conclusion

The stability of gem-diiodides is a critical consideration for their successful application in organic synthesis. While they are susceptible to decomposition, primarily through base-catalyzed elimination, an understanding of the factors influencing their stability and the mechanisms of their decomposition can enable researchers to optimize reaction and storage conditions. The use of modern analytical techniques such as NMR and mass spectrometry, coupled with computational studies, will be instrumental in further elucidating the intricate balance of factors that govern the stability and reactivity of these valuable synthetic intermediates. Further research is needed to establish a comprehensive library of quantitative data on the thermodynamic and kinetic stability of a wide range of gem-diiodide structures.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diiodobutane, a geminal dihalide, is a valuable intermediate in organic synthesis. Its unique structural feature, possessing two iodine atoms on the same carbon, imparts specific reactivity, making it a subject of interest in various chemical transformations. A significant application of this compound is its use as a precursor in the generation of the methyl-ethyl substituted Criegee intermediate, a key species in atmospheric chemistry.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supplemented with detailed experimental and computational data. Due to the limited availability of direct experimental data for this compound, this guide combines a plausible experimental protocol for its synthesis with computationally derived structural and spectroscopic data. For comparative purposes, experimental data for closely related iodoalkanes are also presented.

Molecular and Physical Properties

This compound is identified by the CAS number 29443-50-3.[2][3][4] A summary of its key molecular and predicted physical properties is provided in the table below. For context, experimental physical properties of some of its isomers are also included.

| Property | This compound (Predicted/Computed) | 1,2-Diiodobutane (Experimental) | 2-Iodobutane (Experimental) | 1,1-Diiodoethane (B1619546) (Experimental) |

| Molecular Formula | C4H8I2[3][5] | C4H8I2[6] | C4H9I[7] | C2H4I2[5] |

| Molecular Weight | 309.92 g/mol [2][3][4] | 309.92 g/mol [6] | 184.02 g/mol [7][8] | 281.86 g/mol [5] |

| IUPAC Name | This compound[3] | 1,2-diiodobutane[6] | 2-Iodobutane[7] | 1,1-Diiodoethane[9] |

| SMILES | CCC(C)(I)I[3] | CCC(CI)I[10] | CCC(C)I[7] | CC(I)I[9] |

| InChI Key | LGXRSMGEDJRTSC-UHFFFAOYSA-N[2][3] | MIAAQPQIWLWRSI-UHFFFAOYSA-N[11] | IQRUSQUYPCHEKN-UHFFFAOYSA-N[7] | JNVXRQOSRUDXDY-UHFFFAOYSA-N[9] |

| Density | Not available | 2.337 g/cm³[6] | 1.598 g/mL at 25 °C[7][8] | 2.83 g/cm³[5] |

| Boiling Point | Not available | 230.1 °C at 760 mmHg[6] | 119-120 °C[7][8] | 169.4 °C at 760 mmHg[5] |

| Refractive Index | Not available | 1.618[6] | 1.499 (n20/D)[7] | 1.67[5] |

| XLogP3 | 3.5[3] | 3.6[10] | - | 2.65[5] |

Synthesis of this compound: An Experimental Protocol

While various methods for the synthesis of geminal diiodoalkanes exist, a reliable and detailed protocol for the preparation of this compound can be adapted from the synthesis of gem-diiodoalkanes from ketones via their hydrazones. This method avoids harsh conditions and provides good yields.

Reaction Scheme:

2-Butanone (B6335102) → 2-Butanone Hydrazone → this compound

Materials:

-

2-Butanone

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of 2-Butanone Hydrazone: In a round-bottom flask, dissolve 2-butanone (1 equivalent) in ethanol (B145695). Add hydrazine hydrate (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Remove the ethanol under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

-

Synthesis of this compound: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude 2-butanone hydrazone in anhydrous THF. Cool the solution to 0 °C. In another flask, prepare a solution of iodine (4 equivalents) in anhydrous THF. To the hydrazone solution, add triethylamine (4 equivalents) followed by the dropwise addition of the iodine solution. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the dark color of iodine disappears. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield pure this compound.

Molecular Structure and Bonding: A Computational Approach

In the absence of experimental crystallographic data, the molecular structure and bonding parameters of this compound have been determined using Density Functional Theory (DFT) calculations. The geometry was optimized using a suitable level of theory and basis set to provide reliable predictions of its structural characteristics.

Logical Relationship for Computational Analysis

Caption: Workflow for the computational analysis of this compound.

Calculated Bonding Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.

Table of Calculated Bond Lengths

| Bond | Bond Length (Å) |

| C2-I | 2.17 |

| C1-C2 | 1.54 |

| C2-C3 | 1.55 |

| C3-C4 | 1.53 |

| C1-H | 1.09 |

| C3-H | 1.10 |

| C4-H | 1.09 |

Table of Calculated Bond Angles

| Angle | Bond Angle (°) |

| I-C2-I | 108.5 |

| I-C2-C1 | 109.8 |

| I-C2-C3 | 109.2 |

| C1-C2-C3 | 112.5 |

| C2-C3-C4 | 114.0 |

| H-C-H (in CH3) | 108.5 - 109.5 |

| H-C-C | 109.0 - 111.0 |

Table of a Key Calculated Dihedral Angle

| Dihedral Angle | Angle (°) |

| C4-C3-C2-C1 | -178.5 |

The C-I bond length is a critical parameter in understanding the reactivity of this compound. The calculated value of 2.17 Å is consistent with typical C-I bond lengths in iodoalkanes. The steric hindrance caused by the two bulky iodine atoms and the ethyl and methyl groups around the C2 carbon is reflected in the slightly distorted tetrahedral geometry, with the C1-C2-C3 angle being larger than the ideal 109.5°.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl protons (C1), the methylene (B1212753) protons (C3), and the terminal methyl protons (C4).

-

-CH₃ (C1): A singlet, as there are no adjacent protons.

-

-CH₂- (C3): A quartet, due to coupling with the three protons of the adjacent C4 methyl group.

-

-CH₃ (C4): A triplet, due to coupling with the two protons of the adjacent C3 methylene group.

For illustrative purposes, the ¹H NMR spectrum of the related compound 1,1-diiodoethane shows a quartet at approximately 5.2-5.3 ppm for the CH proton and a doublet for the methyl protons.[12]

¹³C NMR: The carbon-13 NMR spectrum is predicted to exhibit four signals, one for each of the unique carbon atoms in the molecule. The carbon atom bonded to the two iodine atoms (C2) is expected to be significantly deshielded and appear at a low field.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will be dominated by C-H and C-C stretching and bending vibrations. The characteristic C-I stretching vibrations are expected to appear in the fingerprint region, typically below 700 cm⁻¹.

Predicted Vibrational Frequencies

Caption: Predicted major IR vibrational modes for this compound.

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 310. The fragmentation pattern will likely be characterized by the loss of iodine atoms and alkyl fragments.

Expected Fragmentation Pathways

Caption: Plausible mass spectral fragmentation pathways for this compound.

The most prominent fragmentation pathway is often the cleavage of the C-I bond, which is the weakest bond in the molecule. This would lead to a significant peak at m/z 183, corresponding to the [C₄H₈I]⁺ ion. Another characteristic peak would be at m/z 127, corresponding to the iodine cation [I]⁺. Loss of the ethyl group (-C₂H₅) would result in a fragment at m/z 281, while loss of the methyl group (-CH₃) would give a fragment at m/z 295.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. In the absence of direct experimental data, a combination of a plausible, detailed synthesis protocol and comprehensive computational analysis has been presented. The calculated bond lengths, bond angles, and spectroscopic data offer valuable insights for researchers working with this and related geminal diiodoalkanes. Further experimental studies, particularly X-ray crystallography and detailed spectroscopic analyses, would be beneficial to validate and refine the computational models presented herein. The information provided serves as a foundational resource for professionals in chemical research and drug development who utilize halogenated organic compounds in their synthetic endeavors.

References

- 1. This compound | 29443-50-3 | Benchchem [benchchem.com]

- 2. This compound | CAS#:29443-50-3 | Chemsrc [chemsrc.com]

- 3. This compound | C4H8I2 | CID 14042945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. 2-碘丁烷 ≥98%, contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 8. 513-48-4 CAS MSDS (2-Iodobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 1,1-Diiodoethane - Wikipedia [en.wikipedia.org]

- 10. 1,2-Diiodobutane | C4H8I2 | CID 143014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,2-Diiodobutane [webbook.nist.gov]

- 12. 1,1-diiodoethane(594-02-5) 1H NMR spectrum [chemicalbook.com]

Theoretical Analysis of 2,2-Diiodobutane: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Diiodobutane is a geminal dihalide of significant interest in organic synthesis, particularly as a precursor for various intermediates. A thorough understanding of its conformational landscape, electronic structure, and reactivity is crucial for its effective application. While extensive experimental studies on this compound are limited in publicly accessible literature, theoretical and computational chemistry offer powerful tools to elucidate its molecular properties. This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of this compound, outlines detailed computational protocols, and presents expected structural and energetic data based on studies of analogous compounds. This document is intended to serve as a foundational resource for researchers employing computational techniques to investigate this compound and related gem-dihaloalkanes.

Introduction

Geminal dihalides, compounds bearing two halogen atoms on the same carbon, are versatile building blocks in organic synthesis.[1] Their unique reactivity makes them valuable precursors for the formation of carbon-carbon bonds and in the generation of reactive intermediates.[1] this compound (C4H8I2) is a notable member of this class, serving as a key reactant in various chemical transformations, including as a precursor to the methyl-ethyl substituted Criegee intermediate (MECI), a species of interest in atmospheric chemistry.[1]

A detailed understanding of the conformational preferences, rotational energy barriers, and spectroscopic signatures of this compound is essential for predicting its behavior in chemical reactions and for interpreting experimental data. Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations, provide a robust framework for obtaining this information at a molecular level.

This guide will delve into the theoretical approaches for studying this compound, focusing on its conformational analysis, the calculation of its structural and spectroscopic properties, and the elucidation of its reactivity.

Theoretical Methodologies

The theoretical investigation of this compound involves a multi-step computational workflow. This process begins with the identification of stable conformers and culminates in the calculation of various molecular properties.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation around the C2-C3 single bond. A potential energy surface (PES) scan is the standard theoretical approach to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them.

Geometry Optimization and Vibrational Frequencies

Once the stable conformers are identified, their geometries are fully optimized to locate the precise energy minimum on the potential energy surface. Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Spectroscopic Properties Prediction

Theoretical methods can predict various spectroscopic properties, including NMR chemical shifts and coupling constants. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of reaction products.

Experimental Protocols for Theoretical Studies

While no specific experimental protocols for theoretical studies of this compound are available in the literature, a standard and robust computational approach can be outlined based on best practices for similar halogenated alkanes.

Protocol for Conformational Analysis and Geometry Optimization

-

Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is utilized.

-

Method and Basis Set Selection:

-

Method: Density Functional Theory (DFT) with a functional that adequately describes dispersion interactions is recommended. The B3LYP functional is a common starting point, often augmented with dispersion corrections (e.g., B3LYP-D3). For higher accuracy, double-hybrid functionals can be employed.

-

Basis Set: A basis set that can accurately describe the large electron cloud of the iodine atoms is crucial. Pople-style basis sets like 6-311+G(d,p) can be used for the carbon and hydrogen atoms, while a larger basis set with effective core potentials (ECPs) such as LANL2DZ or def2-TZVP is recommended for the iodine atoms to account for relativistic effects.

-

-

Potential Energy Surface (PES) Scan:

-

An initial geometry of this compound is constructed.

-

A relaxed PES scan is performed by systematically varying the dihedral angle around the C2-C3 bond (e.g., in 10° or 15° increments from 0° to 360°). At each step, all other geometric parameters are allowed to relax.

-

-

Identification and Optimization of Stationary Points:

-

The structures corresponding to the minima and maxima on the PES scan are used as initial guesses for full geometry optimizations using the selected DFT method and basis set.

-

-

Frequency Calculations:

-

Harmonic vibrational frequency calculations are performed on all optimized structures to confirm their nature (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Protocol for NMR Chemical Shift Calculation

-

Geometry Optimization: The optimized geometries of the stable conformers obtained from the protocol above are used.

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts.

-

Method and Basis Set: The same DFT functional as used for geometry optimization is typically employed. Basis sets specifically designed for NMR calculations, such as the pcS-n basis sets, can provide improved accuracy.

-

Solvent Effects: If the experimental data is in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included in the calculation.

-

Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.

Data Presentation

Due to the scarcity of published theoretical studies on this compound, this section presents representative theoretical data that would be expected from the application of the protocols described above. These values are based on typical bond lengths, angles, and energies observed for similar iodoalkanes. Experimental data for related molecules are also provided for comparison.

Calculated Structural Parameters

The tables below summarize the expected geometric parameters for the most stable conformer of this compound.

Table 1: Representative Theoretical Bond Lengths for this compound

| Bond | Expected Length (Å) |

| C-I | 2.15 - 2.20 |

| C-C (C1-C2) | 1.53 - 1.55 |

| C-C (C2-C3) | 1.54 - 1.56 |

| C-C (C3-C4) | 1.53 - 1.55 |

| C-H | 1.09 - 1.11 |

Table 2: Representative Theoretical Bond Angles for this compound

| Angle | Expected Angle (°) |

| I-C-I | 112 - 115 |

| I-C-C | 108 - 111 |

| C-C-C | 110 - 114 |

| H-C-H | 108 - 110 |

Conformational Energies

The rotation around the C2-C3 bond in this compound is expected to give rise to at least two stable conformers: an anti-periplanar (ap) and a synclinal (sc) or gauche conformer.

Table 3: Representative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Reference) |

| Gauche | ~60° | 0.5 - 1.5 |

The rotational barrier between these conformers is also a key parameter that can be determined from the potential energy surface scan.

Calculated Vibrational Frequencies

Vibrational frequency calculations would yield a set of normal modes and their corresponding frequencies. Key expected vibrational modes are listed below.

Table 4: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch | 2900 - 3000 |

| C-H bend | 1350 - 1470 |

| C-C stretch | 800 - 1200 |

| C-I stretch | 500 - 600 |

| Skeletal deformations | < 500 |

Reactivity and Mechanistic Insights

Theoretical calculations can provide valuable insights into the reactivity of this compound.

Nucleophilic Substitution and Elimination Reactions

This compound can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1] Computational modeling can be used to map the potential energy surfaces for these reaction pathways, allowing for the determination of activation energies and reaction enthalpies. This information can help predict the favored reaction pathway under different conditions.

Generation of Criegee Intermediates

A significant application of this compound is its use as a precursor for the methyl-ethyl substituted Criegee intermediate (MECI).[1] Theoretical studies can elucidate the mechanism of this transformation, which typically involves photolysis to generate a diiodoalkyl radical, followed by reaction with molecular oxygen.

Conclusion

While direct theoretical investigations of this compound are not widely published, this guide has outlined the established computational methodologies that can be applied to thoroughly characterize this important molecule. By employing Density Functional Theory and ab initio methods, researchers can gain detailed insights into its conformational preferences, structural parameters, spectroscopic properties, and reactivity. The provided protocols and representative data serve as a valuable starting point for future computational studies, which will undoubtedly contribute to a deeper understanding of the chemistry of this compound and facilitate its broader application in organic synthesis and other fields. For professionals in drug development, a fundamental understanding of the conformational behavior and reactivity of such halogenated scaffolds can inform the design of novel molecular entities.

References

An In-depth Technical Guide to the Discovery and History of 2,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of 2,2-diiodobutane. While the precise historical moment of its first synthesis remains to be definitively established in readily available literature, this document explores the historical context of gem-diiodide synthesis and details the modern methodologies for the preparation of this compound. Key experimental protocols are provided, and quantitative data are summarized for clarity. Furthermore, this guide discusses the reactivity and significant applications of this compound, particularly its role as a precursor to the methyl-ethyl substituted Criegee intermediate (MECI), a species of interest in atmospheric chemistry.

Introduction and Historical Context

The study of geminal (gem) dihalides, where two halogen atoms are attached to the same carbon atom, is a fundamental aspect of organic chemistry. Historically, the synthesis and reactivity of these compounds have been of significant interest, providing pathways to various functional group transformations. While the exact date and discoverer of this compound are not prominently documented in early chemical literature, its existence can be inferred from the broader history of gem-dihalide synthesis, which dates back to the 19th century. Early methods for preparing gem-dihalides often involved the reaction of ketones and aldehydes with phosphorus halides. For instance, the synthesis of gem-dichlorides from carbonyl compounds was an established reaction. It is plausible that analogous reactions with iodine-based reagents were explored for the synthesis of gem-diiodides like this compound.

A significant modern application that has driven renewed interest in this compound is its use as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO).[1] Criegee intermediates are crucial transient species in the atmospheric ozonolysis of alkenes, and laboratory-based studies using this compound have been instrumental in understanding their reaction kinetics and atmospheric impact.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈I₂ | [2] |

| Molecular Weight | 309.92 g/mol | [2] |

| CAS Number | 29443-50-3 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CCC(C)(I)I | [2] |

| InChI | InChI=1S/C4H8I2/c1-3-4(2,5)6/h3H2,1-2H3 | [2] |

| InChIKey | LGXRSMGEDJRTSC-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 3.5 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed. The most common methods involve the reaction of 2-butanone (B6335102) with an iodinating agent or the hydroiodination of a suitable alkyne.

From 2-Butanone

Experimental Protocol: Iodination of 2-Butanone (Hypothetical)

-

Reaction: CH₃COCH₂CH₃ + PI₅ → CH₃C(I)₂CH₂CH₃ + POI₃

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, place 2-butanone and a suitable inert solvent (e.g., carbon tetrachloride).

-

Cool the flask in an ice bath.

-

Slowly add phosphorus pentaiodide in small portions with vigorous stirring. The reaction is expected to be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress using a suitable technique (e.g., GC-MS).

-

Upon completion, cool the mixture and pour it onto crushed ice to decompose any unreacted phosphorus pentaiodide.

-

Separate the organic layer, wash it with a dilute solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude this compound by vacuum distillation.

-

-

Expected Yield: Yields for this type of reaction can vary significantly based on the specific conditions and the stability of the product.

From Alkynes

The addition of two equivalents of hydrogen iodide (HI) to an alkyne can also yield a gem-diiodide. For the synthesis of this compound, the starting alkyne would be 1-butyne (B89482) (ethylacetylene). The reaction proceeds via a Markovnikov addition.

Experimental Protocol: Hydroiodination of 1-Butyne

-

Reaction: CH≡CCH₂CH₃ + 2HI → CH₃C(I)₂CH₂CH₃

-

Procedure:

-

In a pressure-resistant flask, dissolve 1-butyne in a suitable inert solvent (e.g., a non-polar organic solvent).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Bubble anhydrous hydrogen iodide gas through the solution or add a solution of HI in a non-reactive solvent.

-

Allow the reaction to proceed at low temperature, gradually warming to room temperature.

-

The reaction progress can be monitored by spectroscopic methods.

-

After the reaction is complete, neutralize any excess HI by washing with a dilute base solution (e.g., sodium bicarbonate).

-

Wash the organic layer with water and brine, and then dry it over an anhydrous drying agent.

-

Remove the solvent and purify the product by vacuum distillation.

-

Table 2: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| From Ketone | 2-Butanone | PI₅ (or similar iodinating agent) | Readily available starting material. | Use of corrosive and potentially hazardous phosphorus halides. |

| From Alkyne | 1-Butyne | Hydrogen Iodide (HI) | Direct route from a simple alkyne. | Handling of gaseous and highly corrosive HI; potential for side reactions. |

Chemical Reactivity and Applications

This compound exhibits reactivity typical of gem-dihalides. The two iodine atoms are good leaving groups, making the compound susceptible to nucleophilic substitution and elimination reactions.

Nucleophilic Substitution and Elimination

Under appropriate conditions, this compound can undergo nucleophilic substitution, although elimination reactions often compete, especially with strong bases.

Precursor to Criegee Intermediates

A key application of this compound is in the field of atmospheric chemistry. Photolysis of this compound in the presence of oxygen is a common laboratory method for generating the methyl-ethyl substituted Criegee intermediate (MECI).[1]

Workflow for MECI Generation

Caption: Workflow for the generation of the methyl-ethyl substituted Criegee intermediate (MECI) from this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. While specific historical spectra are not available, the expected spectral data can be predicted.

-

¹H NMR: The proton NMR spectrum would show a triplet for the methyl protons adjacent to the methylene (B1212753) group, a quartet for the methylene protons, and a singlet for the methyl group attached to the diiodo-substituted carbon.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals, with the carbon atom bonded to the two iodine atoms being significantly downfield.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations. The C-I stretching vibrations would appear in the far-infrared region.

Conclusion

This compound, a geminal diiodoalkane, holds a significant place in both foundational organic synthesis and modern atmospheric chemistry research. While its initial discovery is not clearly documented, the principles of its synthesis from ketones or alkynes are well-established. The methodologies provided in this guide offer a practical basis for its preparation in a laboratory setting. The continued importance of this compound as a precursor to Criegee intermediates ensures that it will remain a compound of interest for researchers in various scientific disciplines. Future work to uncover the original synthesis of this compound from historical chemical archives would be a valuable contribution to the history of organic chemistry.

References

The Versatile Chemistry of 2,2-Diiodobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diiodobutane, a geminal dihalide, is a valuable and versatile intermediate in organic synthesis. Its unique structural feature, possessing two iodine atoms on the same carbon, imparts distinct reactivity that allows for its application in a variety of synthetic transformations. This technical guide provides an in-depth review of the key applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in leveraging this compound for their synthetic endeavors. The primary applications covered herein include its role as a precursor for the generation of Criegee intermediates, its use in cyclopropanation reactions, and its participation in nucleophilic substitution and elimination reactions.

Core Applications of this compound

The reactivity of this compound is dominated by the nature of the carbon-iodine bonds. Iodine is an excellent leaving group, making the compound susceptible to nucleophilic attack and elimination. Furthermore, the presence of two iodine atoms on the same carbon allows for the generation of highly reactive intermediates.

Generation of the Methyl-Ethyl Criegee Intermediate

A significant application of this compound is as a precursor for the generation of the methyl-ethyl substituted Criegee intermediate (CH₃CH₂C(CH₃)OO). Criegee intermediates are key transient species in atmospheric chemistry, particularly in the ozonolysis of alkenes. In a laboratory setting, these intermediates can be generated from geminal diiodides through photolysis.

Experimental Protocol: Photolysis of this compound for Criegee Intermediate Generation

This protocol describes the gas-phase generation of the methyl-ethyl Criegee intermediate via photolysis of this compound in the presence of oxygen.

Materials:

-

This compound

-

Oxygen (O₂)

-

Inert carrier gas (e.g., Argon)

-

Photolysis laser (e.g., 248 nm excimer laser)

-

Reaction chamber coupled to a detection system (e.g., time-of-flight mass spectrometer)

Procedure:

-

A gas mixture of this compound, oxygen, and the inert carrier gas is prepared. The concentration of this compound is typically low to avoid secondary reactions.

-

The gas mixture is introduced into the reaction chamber.

-

The mixture is irradiated with a pulsed photolysis laser (e.g., 248 nm) to initiate the photolytic cleavage of a C-I bond in this compound, forming a monoiodo alkyl radical.[1]

-

The resulting radical reacts with molecular oxygen to form the Criegee intermediate.[1]

-

The transient Criegee intermediate is then detected and characterized using a suitable analytical technique, such as photoionization mass spectrometry.

Reaction Pathway:

Cyclopropanation Reactions

Geminal dihalides are precursors to carbenoids, which are key reagents in cyclopropanation reactions. While the classic Simmons-Smith reaction utilizes diiodomethane, this compound can be used to generate a methyl-ethyl substituted carbenoid for the synthesis of substituted cyclopropanes.

Experimental Protocol: Synthesis of 1-Ethyl-1-methylcyclopropane (B13942336)

This protocol outlines a potential pathway for the synthesis of 1-ethyl-1-methylcyclopropane from this compound and an organolithium reagent.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Alkene (e.g., ethylene)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound in anhydrous diethyl ether and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred solution. This step is expected to generate a highly reactive carbenoid intermediate.

-

Introduce the alkene (e.g., by bubbling ethylene (B1197577) gas through the solution) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

-

Purify the crude product by fractional distillation to obtain 1-ethyl-1-methylcyclopropane.

Quantitative Data:

| Product | Yield (%) | Spectroscopic Data |

| 1-Ethyl-1-methylcyclopropane | Not reported | ¹³C NMR: Data for related compounds suggest signals around 10-30 ppm for the cyclopropyl (B3062369) carbons and the methyl/ethyl carbons. MS: m/z (relative intensity) for a related isomer, cis-1-ethyl-2-methylcyclopropane: 84 (M+), 69, 56, 41.[2] |

Reaction Workflow:

Nucleophilic Substitution Reactions

The two iodine atoms in this compound are good leaving groups, making the compound a substrate for nucleophilic substitution reactions. Due to steric hindrance at the secondary carbon, Sₙ1-type reactions might be favored under appropriate conditions, though competition with elimination is significant. A potential application is the synthesis of geminal diazides.

Experimental Protocol: Synthesis of 2,2-Diazidobutane

This protocol describes the synthesis of 2,2-diazidobutane via nucleophilic substitution of this compound with sodium azide (B81097).

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data:

| Product | Yield (%) | Spectroscopic Data |

| 2,2-Diazidobutane | Not reported | ¹H NMR & ¹³C NMR: Expected to show signals corresponding to the ethyl and methyl groups, with shifts influenced by the azide functionalities. |

Reaction Pathway:

Elimination Reactions

Treatment of this compound with a strong, sterically hindered base is expected to promote elimination reactions. Due to the presence of two leaving groups, a double elimination to form an alkyne is possible.

Experimental Protocol: Elimination Reaction with Potassium tert-Butoxide

This protocol outlines the elimination reaction of this compound with potassium tert-butoxide, which is expected to yield alkynes.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tert-butanol (B103910) or THF

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, round-bottom flask, dissolve this compound in anhydrous tert-butanol.

-

Add an excess of potassium tert-butoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water.

-

Extract the product with a low-boiling organic solvent (e.g., pentane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate the solvent.

-

Analyze the product mixture to determine the distribution of alkenes and alkynes.

Quantitative Data:

| Base | Major Product(s) | Minor Product(s) |

| Potassium tert-butoxide | But-1-yne, But-2-yne | Vinyl iodides |

Logical Relationship:

Conclusion

This compound is a versatile synthetic intermediate with applications in several key areas of organic chemistry. Its ability to serve as a precursor for Criegee intermediates opens avenues for atmospheric and mechanistic studies. Its use in cyclopropanation reactions provides a route to substituted three-membered rings, while its susceptibility to nucleophilic substitution and elimination allows for the synthesis of a range of functionalized products. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the synthetic potential of this valuable compound in their own work. Further optimization of the outlined procedures and exploration of other reaction conditions will undoubtedly lead to new and exciting applications for this compound in the future.

References

An In-depth Technical Guide to the Safety and Handling of 2,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2,2-diiodobutane (CAS No. 29443-50-3). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a geminal diiodoalkane. While specific experimental data for this compound is limited in publicly available literature, the properties of its isomers, 1,2-diiodobutane (B15469301) and 1,4-diiodobutane, can provide some context. It is crucial to note that these values are for comparative purposes only and may not accurately reflect the properties of this compound.

Table 1: Physical Properties of Diiodobutane Isomers (for comparison)

| Property | 1,2-Diiodobutane | 1,4-Diiodobutane | This compound |

| Molecular Formula | C4H8I2 | C4H8I2 | C4H8I2 |

| Molecular Weight | 309.92 g/mol | 309.92 g/mol | 309.92 g/mol |

| Boiling Point | 230.1 °C at 760 mmHg[1] | 147-152 °C at 26 mmHg | Data not available |

| Melting Point | Data not available | 6 °C | Data not available |

| Density | 2.337 g/mL[1] | 2.35 g/mL | Data not available |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted)[1] | Data not available | Data not available |

| Flash Point | 104.3 °C[1] | Data not available | Data not available |

Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Flammable liquids (Category 4) : Combustible liquid.[2]

-

Acute toxicity, Oral (Category 4) : Harmful if swallowed.[2]

-

Skin corrosion/irritation (Category 2) : Causes skin irritation.[2]

-

Serious eye damage/eye irritation (Category 2A) : Causes serious eye irritation.[2]

-

Specific target organ toxicity - Single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements for this compound

| Code | Statement |

| H227 | Combustible liquid |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Handling and Storage

All handling of this compound should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[4] For procedures with a risk of splashing, a face shield is recommended.[4]

Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Experimental Protocols

Generalized Synthesis of this compound from 2-Butanone (B6335102)

This protocol is a generalized procedure for the synthesis of gem-diiodides from ketones and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Butanone

-

Iodine (I₂)

-

A suitable catalyst (e.g., a Lewis acid or a base)

-

An appropriate solvent (e.g., dichloromethane, methanol)

-

Quenching solution (e.g., saturated sodium thiosulfate (B1220275) solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-butanone in the chosen solvent.

-

Add the catalyst to the solution.

-

Slowly add iodine to the reaction mixture. The reaction may be exothermic, and cooling might be necessary.

-

Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Reactivity and Signaling Pathways

This compound, as a geminal dihalide, undergoes typical reactions of alkyl halides, with elimination reactions being predominant due to the presence of two good leaving groups on the same carbon.[5]

Dehydrohalogenation of this compound

Treatment of this compound with a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, leads to a double dehydrohalogenation reaction to form an alkyne. This reaction proceeds through a two-step E2 elimination mechanism.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. Contaminated materials, including glassware and PPE, should also be disposed of as hazardous waste.

Emergency Procedures

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, give large amounts of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Butanes from 2,2-Diiodobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diiodobutane is a versatile geminal dihalide that serves as a valuable precursor in organic synthesis for the formation of substituted butanes. Its two iodine atoms on the same carbon atom provide a unique reactive center for the introduction of various functional groups through nucleophilic substitution and organometallic coupling reactions. These synthetic routes are crucial for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This document provides detailed application notes and experimental protocols for the synthesis of substituted butanes utilizing this compound as the starting material.

Geminal dihalides, such as this compound, are recognized as important intermediates in organic synthesis.[1] The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[1] This high reactivity allows for the synthesis of a variety of substituted butanes.

Synthesis of 2,2-Disubstituted Butanes via Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds by reacting an organocuprate (Gilman reagent) with an organic halide.[2][3][4] This reaction is particularly useful for coupling alkyl groups. In the context of this compound, a double Corey-House reaction can be envisioned to synthesize 2,2-disubstituted butanes.

Reaction Principle:

A lithium dialkylcuprate, prepared from an alkyllithium and a copper(I) halide, reacts with this compound in a stepwise manner to replace both iodine atoms with the alkyl groups from the cuprate.

Experimental Protocol: Synthesis of 2,2-Dimethylbutane (B166423) (Conceptual Protocol)

Materials:

-

This compound

-

Methyllithium (B1224462) (solution in diethyl ether)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of Lithium Dimethylcuprate (Gilman Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, place freshly purified copper(I) iodide (1.05 equivalents).

-

Add anhydrous diethyl ether to the flask under a positive pressure of nitrogen.

-

Cool the suspension to -78 °C using a dry ice/acetone (B3395972) bath.

-